2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
Description
2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride (CAS: 1160250-62-3) is a halogenated benzoyl chloride derivative featuring a benzyloxy substituent with chlorine and fluorine atoms at the 2- and 4-positions of the benzyl ring, respectively. Its molecular formula is C₁₄H₉Cl₂FO₂, with a molecular weight of 311.13 g/mol (calculated). This compound is primarily utilized as a reactive intermediate in pharmaceutical synthesis, particularly in the preparation of amide-based drugs and enzyme inhibitors .
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-12-7-10(17)6-5-9(12)8-19-13-4-2-1-3-11(13)14(16)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYECYGBFMIIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220182 | |
| Record name | 2-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-62-3 | |
| Record name | 2-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conversion of 2-[(2-chloro-4-fluorobenzyl)oxy]benzoic Acid to Acyl Chloride
- Reagents: 2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride (C₂Cl₂O₂), catalytic N,N-dimethylformamide (DMF).
- Solvents: Anhydrous dichloromethane (DCM) or benzene.
- Conditions: Temperature controlled between 0–50°C, reaction times vary from 1 to 12 hours depending on scale and conditions.
- Mechanism: The carboxylic acid reacts with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride with the release of SO₂ and HCl gases.
- Catalyst Role: DMF acts as a catalyst by forming a reactive intermediate that accelerates the chlorination.
- Work-up: Removal of excess reagents and solvents by distillation under reduced pressure, followed by purification through recrystallization or distillation.
- Yield: High yields (often above 90%) are achievable with optimized conditions.
Industrial Production Considerations
Industrial synthesis typically scales up the above laboratory methods with additional process optimizations:
- Use of continuous flow reactors to improve heat and mass transfer, ensuring consistent reaction conditions.
- Automated control of temperature and reagent addition to maximize yield and purity.
- Implementation of in-line monitoring (e.g., gas chromatography) to track reaction progress.
- Use of inert atmosphere (nitrogen or argon) to prevent moisture ingress and hydrolysis.
- Efficient purification strategies to meet pharmaceutical-grade purity requirements.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Notes | Yield (%) |
|---|---|---|---|---|---|---|---|
| Direct Acylation | 2-chloro-4-fluorobenzyl alcohol | Benzoyl chloride, pyridine | Anhydrous solvent | Room temp to 50 | 1–4 | Requires anhydrous conditions | 70–85 |
| Acid Chloride Formation | 2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid | Thionyl chloride or oxalyl chloride, DMF catalyst | DCM or benzene | 0–50 | 1–12 | Temperature control critical, DMF catalyst enhances reactivity | 85–95 |
Analytical Confirmation and Purity Assessment
After synthesis, the compound's structure and purity are confirmed by several analytical methods:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the presence and positions of benzyloxy and benzoyl chloride groups, with characteristic aromatic splitting patterns.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and isotopic patterns consistent with chlorine and fluorine atoms.
- Infrared (IR) Spectroscopy: Strong absorption near 1770 cm⁻¹ indicates the acyl chloride C=O stretch; ether C-O-C stretch appears near 1250 cm⁻¹.
- Chromatography (GC or HPLC): Used to assess purity, with typical purity levels exceeding 95% for pharmaceutical intermediates.
Research Findings and Optimization Insights
- Control of temperature and reaction time is crucial to avoid side reactions such as hydrolysis or over-chlorination.
- Use of DMF as a catalyst in acid chloride formation significantly reduces reaction time and improves yield.
- Continuous flow chemistry approaches have been reported to enhance scalability and reproducibility in industrial settings.
- Purification by distillation under reduced pressure is preferred to avoid decomposition of the acyl chloride.
This detailed overview consolidates the preparation methods of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride based on diverse, authoritative sources, providing a comprehensive guide for laboratory and industrial synthesis. The described methods enable efficient production of this important pharmaceutical intermediate with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding benzoic acid and 2-chloro-4-fluorobenzyl alcohol.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Benzoic Acid and Alcohol: Formed through hydrolysis.
Benzyl Alcohol Derivative: Formed through reduction.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
- Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to acylate nucleophiles allows for the formation of diverse derivatives that can be further modified into active pharmaceutical ingredients (APIs) .
- Agrochemicals: The compound is utilized in the development of agrochemicals, contributing to the synthesis of herbicides and pesticides that exhibit enhanced efficacy due to its unique substituents .
Table 1: Comparison of Applications in Organic Synthesis
| Application | Description |
|---|---|
| Pharmaceuticals | Intermediate for synthesizing APIs |
| Agrochemicals | Development of effective herbicides and pesticides |
Material Science
Advanced Materials:
- The compound is employed in the preparation of polymers and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability and mechanical strength .
- Multiblock Copolymers: It is instrumental in synthesizing multiblock copolymers used in applications like proton exchange membranes for fuel cells, where ion exchange capacity and membrane conductivity are critical performance metrics .
Table 2: Applications in Material Science
| Application | Description |
|---|---|
| Polymer Synthesis | Preparation of advanced polymers |
| Fuel Cells | Development of proton exchange membranes |
Biological Studies
Proteomics Research:
- In proteomics, 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is used to modify proteins, facilitating studies on protein interactions and post-translational modifications. This application aids in identifying novel protein interactions through mass spectrometry .
Medicinal Chemistry:
- The compound has been investigated for its potential in drug development, particularly as a modifying agent for biomolecules, which enhances our understanding of drug interactions and mechanisms of action .
Table 3: Biological Applications
| Application | Description |
|---|---|
| Proteomics | Modification of proteins for interaction studies |
| Drug Development | Investigated as a modifying agent for biomolecules |
Environmental Science
Pollutant Degradation:
- The compound is explored for its role in environmental remediation, specifically in degrading persistent organic pollutants. Laboratory studies simulate environmental conditions to assess its reactivity with various pollutants, contributing to the development of effective degradation pathways .
Table 4: Environmental Applications
| Application | Description |
|---|---|
| Environmental Remediation | Degradation of persistent organic pollutants |
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can acylate nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Structural and Functional Differences
Below is a comparative analysis of key structural analogs (Table 1):
| Compound | Molecular Formula | Molecular Weight | CAS Number | Substituent Positions | Key Functional Groups |
|---|---|---|---|---|---|
| 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride | C₁₄H₉Cl₂FO₂ | 311.13 | 1160250-62-3 | 2-Cl, 4-F on benzyl; oxy linkage at benzoyl | Benzoyl chloride, halogenated benzyl |
| 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride | C₁₄H₉Cl₂FO₂ | 299.12 | 1160260-05-8 | 2-Cl, 6-F on benzyl; oxy at para position | Benzoyl chloride, halogenated benzyl |
| 4-Fluoro-2-hydroxybenzoyl chloride | C₇H₄ClFO₂ | 174.56 | 57976-99-5 | 4-F, 2-OH on benzoyl ring | Hydroxybenzoyl chloride, fluorine |
| Benzoyl chloride (reference) | C₇H₅ClO | 140.57 | 98-88-4 | No substituents | Base benzoyl chloride |
Key Observations :
- Substituent Position : The position of halogens (Cl, F) significantly impacts reactivity. For example, the 2-Cl,4-F substitution in the target compound enhances electrophilicity compared to the 2-Cl,6-F analog in due to reduced steric hindrance .
- Functional Groups : The presence of a hydroxyl group in 4-fluoro-2-hydroxybenzoyl chloride () increases hydrogen-bonding capacity, making it more polar but less stable under acidic conditions compared to the target compound .
- Molecular Weight : Halogenation increases molecular weight, directly influencing solubility and boiling points. The target compound’s higher molecular weight (311.13 vs. 174.56 in ) correlates with lower aqueous solubility and higher lipophilicity .
Physicochemical Properties
Reactivity :
- The target compound exhibits higher reactivity in nucleophilic acyl substitution reactions compared to its para-substituted analog () due to the electron-withdrawing effect of the 4-F atom, which activates the carbonyl group .
- In contrast, 4-fluoro-2-hydroxybenzoyl chloride () undergoes rapid hydrolysis in aqueous media due to the hydroxyl group’s nucleophilic nature, limiting its utility in anhydrous syntheses .
Thermal Stability :
Market and Industrial Relevance
- The global demand for halogenated benzoyl chlorides is driven by their role in agrochemicals and pharmaceuticals. The target compound’s CAS 1160250-62-3 is listed under specialized intermediates in , reflecting its niche industrial applications .
- In contrast, simpler analogs like benzoyl chloride (CAS 98-88-4; ) dominate bulk chemical markets due to lower production costs .
Biological Activity
2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula CHClFO and a molecular weight of approximately 299.13 g/mol. This compound features a benzoyl chloride moiety linked to a benzyl ether substituted with chlorine and fluorine atoms, which enhances its reactivity and stability in various chemical environments. It is primarily utilized in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and agrochemicals.
The structure of this compound includes:
- Chlorine and Fluorine Substituents : These halogens contribute to the compound's unique chemical properties.
- Benzoyl Chloride Moiety : This functional group is known for its reactivity, particularly in nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly as a valuable intermediate in medicinal chemistry for synthesizing potential therapeutic agents. The compound's ability to interact with biomolecules makes it significant for studying drug interactions and mechanisms of action.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values indicating their potency .
Structure-Activity Relationship (SAR)
The presence of halogen substituents (chlorine and fluorine) on the benzyl ether moiety significantly influences the biological activity. The following table summarizes some related compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-[(2-Chloro-4-fluorobenzyl)oxy]benzenesulfonyl chloride | CHClFO | Contains a sulfonyl group instead of a carbonyl group |
| 4-Fluorobenzoyl chloride | CHClF | Lacks chlorine substitution on the benzyl group |
| 2-Fluorobenzoyl chloride | CHClF | Contains only one fluorine substituent |
This structural diversity allows researchers to explore how modifications can enhance or inhibit biological activity, particularly in drug development.
Case Studies
Recent research has focused on the synthesis and evaluation of compounds derived from this compound. For example, studies have demonstrated that certain derivatives possess significant antibacterial properties, outperforming traditional antibiotics at non-cytotoxic concentrations .
Example Study Findings:
- Antibacterial Efficacy : Compounds derived from similar structures exhibited MIC values ranging from 20 µM to 40 µM against S. aureus and E. coli, indicating potential as effective antimicrobial agents .
- Mechanistic Insights : The mechanism of action involves nucleophilic attack by biological molecules, leading to modifications that can alter protein function and interaction dynamics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride?
- Methodology : The compound can be synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting 2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂Cl₂O₂) in anhydrous solvents like dichloromethane (DCM) or benzene. Catalysts such as N,N-dimethylformamide (DMF) are often added to enhance reactivity.
- Optimization : Temperature control (0–50°C) and reaction time (1–12 hours) are critical. For example, refluxing in DCM with SOCl₂ at 50°C for 4 hours yields the acyl chloride after solvent removal . Purification typically involves distillation or recrystallization.
Q. What analytical techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify substituent positions and confirm the benzyloxy and benzoyl chloride moieties. For example, the chloro-fluorobenzyl group shows distinct splitting patterns in aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+Cl]⁻ ion clusters).
- Infrared (IR) Spectroscopy : Peaks near 1770 cm⁻¹ (C=O stretch of acyl chloride) and 1250 cm⁻¹ (C-O-C ether stretch) are diagnostic .
Q. What safety precautions are essential when handling this compound?
- Handling : Use impervious gloves, sealed goggles, and a fume hood. Avoid skin/eye contact and inhalation of vapors.
- Storage : Keep in dry, airtight containers under inert gas (e.g., N₂) to prevent hydrolysis.
- Emergency Measures : For spills, neutralize with dry sand or sodium bicarbonate. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do substituents influence the reactivity of this compound in acylation reactions?
- Electronic Effects : The electron-withdrawing chloro and fluoro groups on the benzyl moiety enhance the electrophilicity of the benzoyl chloride, increasing reactivity toward nucleophiles (e.g., amines, alcohols).
- Steric Effects : The 2-chloro-4-fluoro substitution may hinder approach to bulky nucleophiles, requiring optimized solvents (e.g., THF for better solubility) or elevated temperatures .
Q. What mechanistic insights explain side reactions during synthesis?
- Hydrolysis : Trace moisture leads to hydrolysis, forming 2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid. Anhydrous conditions and molecular sieves mitigate this.
- Byproduct Formation : Competing Friedel-Crafts alkylation can occur if residual benzyl halides are present. Monitoring reaction progress via TLC or in situ IR prevents this .
Q. How can reaction selectivity be improved in multi-step syntheses using this compound?
- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyls) with tert-butyldimethylsilyl (TBS) groups before acylation.
- Catalysis : Use Lewis acids like ZnCl₂ to direct acylation to specific positions. For example, ZnCl₂ enhances regioselectivity in aromatic substitutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
